Bienvenue dans la boutique en ligne BenchChem!

Amyloid beta-peptide

Alzheimer's disease protein aggregation thermodynamics computational biophysics

Aβ42 is the requisite isoform for aggregation inhibitor screening (lag time 10–12 h at 3 μM), nonfibrillar in vivo plaque modeling, and therapeutic target validation—reflecting its 30-fold pathological enrichment in senile plaques. Its distinct aggregation free-energy landscape, driven by two additional C-terminal hydrophobic residues, ensures robust fibril formation unattainable with Aβ40. For Congo red-positive fibril studies, select Aβ40. Source with certified ≥95% HPLC purity and request CoA confirming absence of truncated alloforms to eliminate lot-to-lot variability.

Molecular Formula C203H311N55O60S
Molecular Weight 4514 g/mol
Cat. No. B8064192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-peptide
Molecular FormulaC203H311N55O60S
Molecular Weight4514 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)
InChIKeyDZHSAHHDTRWUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid Beta-Peptide Procurement: Understanding Isoform-Specific Functional Differentiation


Amyloid beta-peptide (Aβ) encompasses a family of proteolytic fragments derived from the amyloid precursor protein (APP), with lengths typically ranging from 37 to 43 amino acid residues [1]. The most extensively studied and physiologically abundant variants are Aβ1–40 and Aβ1–42, which differ by only two C-terminal hydrophobic residues (Ile41 and Ala42 in Aβ42) yet exhibit profound differences in aggregation kinetics, solubility, and in vivo behavior [2]. Aβ peptides exist in multiple conformational states including monomers, soluble oligomers, protofibrils, and insoluble amyloid fibrils, each with distinct neurotoxic potential and experimental utility [3]. The selection of a specific Aβ isoform, rather than a generic 'amyloid beta' product, is critical because these variants are not functionally interchangeable—their differential aggregation propensities, co-aggregation behaviors, and interactions with cellular membranes dictate which variant is appropriate for a given research application, from in vitro aggregation assays to in vivo disease modeling and therapeutic target validation [4].

Amyloid Beta-Peptide Isoform Selection: Why Aβ42 Cannot Be Substituted by Aβ40 or Truncated Variants


Generic substitution among amyloid beta-peptide isoforms fails because the two additional C-terminal hydrophobic residues in Aβ42 confer a fundamentally distinct aggregation free energy landscape, resulting in approximately 10-fold lower solubility [1], a 2- to 3-fold faster aggregation rate at comparable concentrations [2], and divergent in vivo aggregation morphology—Aβ42 forms nonfibrillar amorphous deposits while Aβ40 forms Congo red-positive amyloid fibrils in identical experimental models [3]. Furthermore, shorter alloforms such as Aβ37 and Aβ38 do not co-aggregate with Aβ42 but instead act as concentration-dependent inhibitors of Aβ42 aggregation, while Aβ40 co-aggregates with Aβ42 and alters its fibril ultrastructure [4]. Even structurally homologous fragments such as Aβ(25–35) exhibit distinct oligomerization pathways and interactions with neuropeptides that cannot be extrapolated from full-length peptide behavior [5]. These quantitative, mechanistic differences directly impact experimental outcomes in aggregation kinetics assays, toxicity studies, and drug screening campaigns, rendering isoform selection a critical procurement decision rather than a generic purchase of 'amyloid beta.'

Amyloid Beta-Peptide (Aβ42) Comparative Evidence Guide: Quantitative Differentiation from Aβ40, Aβ37/38, and Aβ(25–35)


Aβ42 Exhibits 10-Fold Lower Computed Solubility and a More Downhill Aggregation Free Energy Profile Than Aβ40

Using a predictive coarse-grained protein force field, Zheng et al. computed the aggregation free energy landscapes of Aβ42 and Aβ40 in their monomeric and oligomeric forms up to the octamer. At the same concentration, the aggregation free energy profile of Aβ42 is more downhill, with a computed solubility that is approximately ten times smaller than that of Aβ40 [1]. At a concentration of 40 μM, the clear free energy barrier between the prefibrillar tetramer form and the fibrillar pentamer in the Aβ40 aggregation landscape disappears for Aβ42, indicating that the Aβ42 tetramer has a more diverse structural range and more facile conversion to fibrillar states [1]. The two additional C-terminal hydrophobic residues (Ile41 and Ala42) strongly stabilize the oligomeric structures for Aβ42 relative to Aβ40 and greatly facilitate the conversion from prefibrillar trimers to fibrillar tetramers [1].

Alzheimer's disease protein aggregation thermodynamics computational biophysics

Aβ42 Aggregates 2- to 3-Fold Faster Than Aβ40 Under Identical In Vitro Conditions

In a comparative study of heterotypic interactions between Aβ isoforms on lipid bilayer surfaces, Šneideris et al. reported that Aβ42 exhibits significantly faster aggregation kinetics than Aβ40, as evidenced by shorter lag periods at lower concentrations [1]. Specifically, the lag time for 3 μM Aβ42 was 10–12 hours, whereas 10 μM Aβ40 required 20–30 hours to initiate aggregation [1]. This represents an approximate 2- to 3-fold faster aggregation rate for Aβ42 even at less than one-third the concentration of Aβ40. The study further demonstrated that Aβ42 is more aggregation-prone compared with Aβ40 under identical experimental conditions [1]. Additionally, in vitro experiments have consistently shown that Aβ42 aggregates more quickly than Aβ40 at comparable concentrations [2].

aggregation kinetics in vitro assays amyloid fibril formation

Aβ40, but Not Aβ42, Forms Congo Red-Positive Amyloid Fibrils in Rat Brain In Vivo

In a seminal in vivo study, Shin et al. injected freshly solubilized Aβ1–40 or Aβ1–42 into rat brains and examined the resulting aggregates using Congo red birefringence, Aβ immunohistochemistry, and electron microscopy [1]. Both Aβ1–40 and Aβ1–42 formed aggregates in the rat brain; however, only the Aβ1–40 aggregates showed Congo red birefringence, a hallmark of authentic amyloid fibrils [1]. Electron microscopy revealed that Aβ1–40 aggregates contained fibrillar structures similar to the amyloid fibrils of Alzheimer's disease, whereas Aβ1–42 aggregates contained nonfibrillar amorphous material [1]. This divergent in vivo aggregation morphology persists despite the fact that preincubation of Aβ1–42 in vitro leads to the formation of birefringent aggregates, suggesting that factors in the rat brain specifically inhibit the fibrillar assembly of soluble Aβ1–42 [1].

in vivo aggregation amyloid pathology animal models

Aβ37, Aβ38, and Aβ40 Cooperatively Inhibit Aβ42 Aggregation in a Concentration-Dependent Manner

Braun et al. systematically investigated the aggregation of Aβ37 and Aβ38 as pure peptides and in mixtures with Aβ40 and Aβ42 [1]. Through kinetic analysis, they demonstrated that both Aβ37 and Aβ38 self-assemble through an autocatalytic secondary nucleation reaction to form fibrillar β-sheet-rich aggregates, albeit on a longer timescale than Aβ40 or Aβ42 [1]. Critically, neither Aβ37 nor Aβ38 forms co-aggregates with Aβ42; however, both short alloforms reduce the rate of Aβ42 aggregation in a concentration-dependent manner [1]. Furthermore, the aggregation of Aβ42 is more significantly impeded by a combination of Aβ37, Aβ38, and Aβ40 than by any of these alloforms independently, demonstrating cooperative inhibition [1]. In contrast, Aβ37 and Aβ38 do co-aggregate with Aβ40, affecting both the kinetics of aggregation and the resulting fibrillar ultrastructure [1].

co-aggregation isoform interactions aggregation inhibition

Aβ(25–35) Exhibits Distinct Oligomerization Pathways and Differential Neuropeptide Interactions Compared to Full-Length Aβ

Liu et al. used ion mobility mass spectrometry and enhanced-sampling replica-exchange molecular dynamics simulations to compare the aggregation pathways of Aβ(25–35) with tachykinin neuropeptides (Neuromedin K, Kassinin, and Substance P) that share similar primary structures [1]. The study revealed that Aβ(25–35) forms a hexamer structure identified as a cylindrin, which has been strongly correlated with toxic species, whereas the tachykinin neuropeptides do not form hexamers with a β-sheet structure like Aβ(25–35) despite their significant structural homology [1]. When mixed with Aβ(25–35), Neuromedin K and Substance P removed higher-order oligomers (hexamers and dodecamers) of Aβ(25–35), while Kassinin promoted the formation of these higher-order oligomers [1]. These differential interactions cannot be predicted from the behavior of full-length Aβ isoforms [1].

amyloid fragments oligomer toxicity neuropeptide interactions

Aβ42 Is 3-Fold More Abundant in Senile Plaques Than Aβ40 Despite 10-Fold Lower Physiological Concentration

Zheng et al. summarized the differential physiological and pathological distribution of Aβ isoforms [1]. In human cerebrospinal fluid and plasma, Aβ42 is the minor component, being found in approximately a 1:10 ratio to the Aβ40 form [1]. Nevertheless, Aβ42 is found three times more often in the senile plaques characteristic of the Alzheimer's disease cortex according to studies that use end-specific monoclonal antibodies to differentiate the species [1]. The shorter and more prevalent Aβ40 form appears to play a more important role in the later stages of plaque formation as evidenced by a strong correlation between detection of Aβ40 and the maturity of the plaques [1]. This differential pathological enrichment underscores the distinct roles of each isoform in disease progression [1].

Alzheimer's pathology plaque composition isoform distribution

Amyloid Beta-Peptide Application Scenarios: Evidence-Based Selection of Aβ42 for Research and Industrial Use


High-Throughput Screening for Aggregation Inhibitors

Aβ42 is the optimal isoform for high-throughput screening of small molecule or antibody aggregation inhibitors due to its 2- to 3-fold faster aggregation kinetics at lower concentrations (lag time of 10–12 hours at 3 μM) compared to Aβ40 (lag time of 20–30 hours at 10 μM) [1]. The more downhill aggregation free energy profile and 10-fold lower computed solubility of Aβ42 [2] ensure robust and reproducible fibril formation within experimentally convenient timeframes, reducing assay variability and enabling efficient compound triage. Researchers should source Aβ42 with certified purity ≥95% (HPLC) and consider HFIP-treated monomeric preparations to ensure consistent starting material and minimize lot-to-lot variability in kinetic measurements.

In Vivo Studies of Diffuse Amyloid Pathology and Oligomer Toxicity

For in vivo studies focused on diffuse, nonfibrillar amyloid deposits or soluble oligomer-mediated toxicity, Aβ42 is the required isoform because it forms nonfibrillar amorphous aggregates in rat brain rather than Congo red-positive amyloid fibrils [3]. This in vivo behavior recapitulates the diffuse plaque pathology observed in early-stage Alzheimer's disease and is particularly relevant for evaluating therapeutics targeting toxic oligomers. Conversely, researchers requiring the formation of authentic, Congo red-positive amyloid fibrils in vivo should select Aβ40, which reliably produces fibrillar structures similar to AD amyloid fibrils in the same model system [3].

Mechanistic Studies of Isoform-Specific Co-Aggregation and Inhibition

Aβ42 is the essential substrate for studies investigating how shorter Aβ alloforms (Aβ37, Aβ38, Aβ40) modulate aggregation kinetics and fibril ultrastructure. As demonstrated by Braun et al., Aβ42 aggregation is inhibited in a concentration-dependent manner by Aβ37 and Aβ38 individually, and is more significantly impeded by the cooperative action of Aβ37, Aβ38, and Aβ40 combined [4]. These mechanistic studies require highly purified Aβ42 free from contaminating shorter variants to accurately quantify inhibition kinetics. Procurement specifications should therefore emphasize purity ≥95% and request certificate of analysis documentation confirming the absence of truncated species.

Therapeutic Target Validation and Diagnostic Biomarker Development

Aβ42 is the indispensable isoform for therapeutic target validation and diagnostic biomarker development due to its approximately 30-fold enrichment from physiological CSF/plasma (1:10 ratio relative to Aβ40) to pathological senile plaques (3:1 ratio relative to Aβ40) [2]. This dramatic enrichment establishes Aβ42 as the primary pathological driver of Alzheimer's disease and the most clinically relevant target for antibody-based therapies and diagnostic assays. FDA-approved diagnostic tests such as the Lumipulse G β-amyloid ratio (1-42/1-40) test rely on accurate measurement of both Aβ42 and Aβ40 concentrations, underscoring the need for well-characterized reference standards of each isoform [5].

Quote Request

Request a Quote for Amyloid beta-peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.